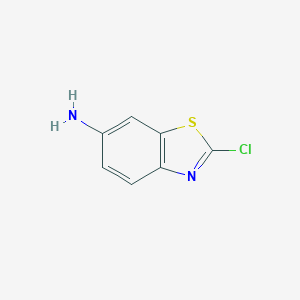

6-Amino-2-chlorobenzothiazole

Beschreibung

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature, precision in naming and identifying chemical compounds is paramount for clear and unambiguous communication. 6-Amino-2-chlorobenzothiazole is systematically identified and cataloged through various conventions and databases.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to these rules, the systematic name for this compound is 2-chloro-1,3-benzothiazol-6-amine . This name precisely describes the molecular structure, indicating a benzothiazole (B30560) ring system with a chlorine atom at the second position and an amino group at the sixth position. Another accepted IUPAC name is 6-chlorobenzothiazol-2-ylamine . nist.govchemspider.com

Beyond its systematic IUPAC name, this compound is also known by several synonyms and is tracked through various chemical and research databases. These identifiers are crucial for searching and cross-referencing in scientific literature and databases.

Some of the common synonyms include:

2-chlorobenzo[d]thiazol-6-amine ontosight.aidougdiscovery.com

2-chloro-6-aminobenzothiazole ontosight.ai

Key research identifiers for this compound are:

CAS Number: 2406-90-8 ontosight.aipharmaffiliates.com

ChEMBL ID: CHEMBL1213180 ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| Systematic IUPAC Name | 2-chloro-1,3-benzothiazol-6-amine |

| Common Synonyms | 2-chlorobenzo[d]thiazol-6-amine, 2-chloro-6-aminobenzothiazole |

| CAS Number | 2406-90-8 |

| ChEMBL ID | CHEMBL1213180 |

Historical Perspectives on Benzothiazole Chemistry and Derivatization Relevant to this compound

The history of benzothiazole chemistry dates back to 1887 with the work of A.W. Hoffmann, who first synthesized a 2-substituted benzothiazole. mdpi.compcbiochemres.com This discovery of a straightforward cyclization mechanism opened the door to a new class of heterocyclic compounds. mdpi.com The fundamental structure of benzothiazoles consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.nettandfonline.com This fusion of an aromatic and a heterocyclic ring imparts unique chemical properties and reactivity to the molecule. mdpi.com

Initially, in the 1950s, research into 2-aminobenzothiazoles gained traction due to their potential as gastrointestinal tranquilizers. jddtonline.info However, interest in this specific area waned until the discovery of the pharmaceutical properties of riluzole, a benzothiazole derivative, which renewed scientific curiosity in this class of compounds. jddtonline.info Riluzole was found to inhibit glutamate (B1630785) neurotransmission, highlighting the potential of the benzothiazole scaffold in neuropharmacology. jddtonline.info This reignited extensive research into benzothiazole derivatives, revealing their wide range of chemical reactivity and biological activities. jddtonline.info The synthesis of this compound and other derivatives often involves the cyclization of 2-aminothiophenols with various reagents. pcbiochemres.com

Significance of Benzothiazole Scaffold in Medicinal Chemistry and Organic Synthesis

The benzothiazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov Its innate ability to bind to various biological receptors with high affinity makes it an attractive core for drug design and discovery. jchemrev.com The unique methine center in the thiazole ring is a key feature that contributes to its importance. researchgate.net

Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Antiviral nih.gov

Anticonvulsant researchgate.net

Antidiabetic nih.gov

The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to be crucial for a variety of biological activities. researchgate.net In organic synthesis, the benzothiazole core serves as a key building block for creating complex, biologically active molecules. chemimpex.com Its derivatives are also utilized in the development of dyes and agrochemicals. chemimpex.com

Overview of Research Trajectory and Current Academic Interest in this compound

The research trajectory of this compound is closely linked to the broader interest in benzothiazole derivatives. It serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic applications. Current academic interest in this compound is primarily focused on its use as a precursor for the synthesis of novel compounds with potential anticancer and antimicrobial properties. ontosight.ai

For instance, derivatives of this compound have been synthesized and investigated for their cytotoxic effects on various cancer cell lines. One study highlighted that an amidine derivative synthesized from this compound exhibited an IC₅₀ of approximately 10 µM in colorectal cancer cells. The presence of the chlorine atom is believed to enhance the DNA-binding affinity of these compounds. Furthermore, this compound has been used in the synthesis of fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones, which are another class of compounds with potential biological activity. sigmaaldrich.com Research also explores its synergistic effects in industrial applications, such as corrosion inhibition. sigmaaldrich.comchemicalbook.com The ongoing investigation into the synthesis and biological evaluation of new derivatives continues to underscore the academic importance of this compound as a versatile chemical intermediate.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTWPDOGEAHMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448377 | |

| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-90-8 | |

| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-Amino-2-chlorobenzothiazole

The synthesis of the pivotal intermediate, this compound, can be accomplished through several established chemical pathways. These methods primarily involve the transformation of substituted benzothiazoles or the cyclization of aniline (B41778) derivatives.

Preparation from 2-chloro-6-nitrobenzothiazole (B1294357) via Nitro Group Reduction

A prevalent and efficient method for synthesizing this compound involves the reduction of the nitro group of 2-chloro-6-nitrobenzothiazole. frontiersin.orgnih.gov The starting material, 2-chloro-6-nitrobenzothiazole, is typically prepared by the nitration of commercially available 2-chlorobenzothiazole (B146242) using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid at low temperatures. frontiersin.orgnih.govfrontiersin.org

A successful and environmentally conscious method for the reduction of the nitro group utilizes iron powder and ammonium (B1175870) chloride in a biphasic solvent system of ethyl acetate (B1210297) and water. frontiersin.orgnih.gov This reaction is often carried out under reflux conditions, with one study utilizing a Soxhlet apparatus to facilitate the process over 8 hours. frontiersin.orgnih.gov The use of this system avoids the formation of difficult-to-remove byproducts like iron(III) acetate, which can be an issue with other iron-based reduction methods. frontiersin.orgnih.gov

Table 1: Reaction Parameters for Nitro Group Reduction

| Reagents | Solvent System | Conditions | Duration |

| 2-chloro-6-nitrobenzothiazole, Iron powder, Ammonium chloride | Ethyl Acetate/Water | Reflux | 8 hours |

Reaction of 2-chlorobenzothiazole with Ammonia

An alternative synthetic approach involves the direct amination of 2-chlorobenzothiazole with ammonia. ontosight.ai This method introduces the amino group at the 6-position of the benzothiazole (B30560) ring system. ontosight.ai

Cyclization of Thiourea (B124793) Derivatives

The formation of the benzothiazole ring system through the cyclization of appropriate thiourea derivatives is another key synthetic strategy. ontosight.ai This can be achieved by reacting arylthioureas in strong acids like sulfuric acid in the presence of a bromine catalyst. google.com For instance, 4-chlorophenylthiourea can be cyclized to produce 2-amino-6-chlorobenzothiazole (B160215). google.comunigoa.ac.in

Preparation from p-chloroaniline and KSCN in Acetic Acid

A widely utilized method involves the reaction of p-chloroaniline with potassium thiocyanate (B1210189) (KSCN) in glacial acetic acid, followed by oxidative cyclization with bromine. koreascience.krx-mol.comtsijournals.com The reaction is typically performed at a low temperature (0-10 °C) during the dropwise addition of bromine to control the reaction rate. koreascience.kr The resulting hydrobromide salt is then neutralized, often with aqueous ammonia, to yield the desired 2-amino-6-chlorobenzothiazole. koreascience.kr

Table 2: Reagents for Synthesis from p-chloroaniline

| Starting Material | Reagents | Solvent | Key Intermediate |

| p-chloroaniline | Potassium thiocyanate, Bromine | Glacial Acetic Acid | 2-amino-6-chlorobenzothiazole hydrobromide |

Synthetic Strategies for this compound Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. These strategies primarily focus on the reactivity of the amino group at the 6-position and the chlorine atom at the 2-position.

The amino group can undergo various transformations. For instance, it can be acylated with chloroacetyl chloride to form an intermediate that can be further reacted with amines to create acetamide (B32628) derivatives. rsc.org It can also be used to form Schiff bases through condensation with various substituted aldehydes. x-mol.comwisdomlib.org These Schiff bases are valuable intermediates for synthesizing more complex heterocyclic systems. wisdomlib.org

The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups by reacting this compound with different nucleophiles. For example, it can be substituted with a cyano group by reacting with potassium cyanide (KCN) in a solvent like N,N-dimethylacetamide (DMAA) at elevated temperatures. frontiersin.orgnih.gov

Furthermore, derivatives can be synthesized by first modifying a precursor molecule and then forming the this compound core. For example, 2-amino-6-chlorobenzothiazole can be reacted with ethyl chloroacetate (B1199739) to yield an ester derivative, which can then be converted to a hydrazide. saspublishers.com This hydrazide can be further reacted to produce a variety of heterocyclic derivatives. saspublishers.com

The development of N-peptide-6-amino-D-luciferin conjugates highlights a sophisticated application of derivatization, where the amino group of 6-amino-2-cyanobenzothiazole (B113003) (derived from this compound) is coupled with amino acids. frontiersin.orgnih.gov

Derivatization of the Amino Group

The amino group of this compound offers a reactive site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications are pivotal in the development of new compounds with specific chemical and biological properties.

Acylation Reactions to Form Amides (e.g., with chloroacetyl chloride)

The amino group at the 6-position of the benzothiazole ring can undergo acylation with reagents like chloroacetyl chloride to form the corresponding amide. rsc.org This reaction is a common strategy to introduce a reactive handle for further functionalization. For instance, the reaction of this compound with chloroacetyl chloride yields 2-chloro-N-(6-chlorobenzothiazol-2-yl)-acetamide. sphinxsai.com This transformation is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature. sphinxsai.com The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to facilitate this reaction, providing good yields. sphinxsai.com

The resulting N-acylated product serves as a key intermediate for the synthesis of more complex heterocyclic systems. For example, it can be further reacted to create compounds with potential biological activities. mdpi.com

Table 1: Acylation of this compound

| Reactant | Reagent | Product | Conditions | Reference |

|---|

Condensation Reactions (e.g., with aromatic aldehydes to form Schiff bases, with isothiocyanates)

Condensation reactions provide a straightforward method to modify the amino group of this compound.

Schiff Base Formation: The primary amino group readily condenses with aromatic aldehydes to form Schiff bases (azomethines). mdpi.comsemanticscholar.org This reaction is typically carried out by refluxing equimolar amounts of this compound and the respective aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acetic acid. saspublishers.comresearchgate.net The formation of the imine bond (-N=CH-) extends the conjugation of the molecule and is a key step in synthesizing various derivatives. researchgate.netresearchgate.net For example, condensation with o-vanillin has been reported. researchgate.net

Reaction with Isothiocyanates: The amino group can also react with isothiocyanates. researchgate.net For instance, condensation of the hydrazide derivative of this compound with phenyl isothiocyanate in ethanol leads to the formation of a new derivative. researchgate.net

These condensation reactions are valuable for creating a library of compounds with diverse substituents, which can be screened for various applications. mdpi.comsemanticscholar.org

Table 2: Condensation Reactions of this compound Derivatives

| Reactant | Reagent Type | Example Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Aromatic Aldehyde | o-Vanillin | Schiff Base | Ethanol, Reflux | researchgate.net |

Reaction with Amino Acids and Peptides for Conjugate Synthesis

The synthesis of conjugates of this compound with amino acids and peptides is a significant area of research, particularly for creating probes and substrates for biological assays. u-szeged.hunih.gov The process often involves the coupling of a protected amino acid or peptide to the amino group of a benzothiazole derivative. u-szeged.hu

A common strategy involves first converting this compound to 6-amino-2-cyanobenzothiazole. u-szeged.hunih.gov This intermediate is then coupled with a protected amino acid, such as Fmoc-Pro-OH, to form a protected amino acid-heterocycle conjugate. u-szeged.hu The resulting conjugate can then be further reacted, for example with D-cysteine, to synthesize more complex structures like luciferin (B1168401) analogues. u-szeged.hunih.gov This multi-step synthesis allows for the precise construction of peptide-benzothiazole conjugates. u-szeged.hunih.gov

Modifications at the Chlorine Position

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, making it a key site for introducing various functional groups.

Cyanation Reactions to Form 6-Amino-2-cyanobenzothiazole

The conversion of this compound to 6-amino-2-cyanobenzothiazole is a crucial step in the synthesis of various important compounds, including luciferin derivatives used in bioluminescence. u-szeged.hunih.gov

The traditional method for this cyanation reaction involves the use of potassium cyanide (KCN) in a polar aprotic solvent at elevated temperatures. u-szeged.hunih.gov

Dimethyl Sulfoxide (B87167) (DMSO): Early methods utilized DMSO as the solvent. However, these reactions often resulted in low yields, typically in the range of 30-50%.

N,N-Dimethylacetamide (DMAA): Improved yields have been achieved using N,N-dimethylacetamide (DMAA) as the solvent. In one reported procedure, the reaction is carried out by heating a suspension of KCN in DMAA to 98-100°C, followed by the dropwise addition of a solution of this compound in DMAA. The mixture is then heated to 110°C for an extended period, such as 12 hours. u-szeged.hunih.gov This method has been shown to produce the desired 6-amino-2-cyanobenzothiazole in a significantly higher yield of 78% (for the crude product). u-szeged.hu To achieve a higher conversion rate, an excess of KCN may be required. nih.gov

It is important to note that while effective, these traditional methods involve the use of highly toxic potassium cyanide and require high temperatures. u-szeged.hunih.gov

Table 3: Cyanation of this compound

| Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| DMSO | 160°C | 10 h | 15-20% | nih.gov |

Catalyzed Cyanation (e.g., DABCO-catalyzed cyanation)

The traditional method for the cyanation of this compound involves using an excess of potassium cyanide (KCN) in hot dimethyl sulfoxide (DMSO). d-nb.info This process is often slow, partly due to the poor solubility of KCN in DMSO, and results in low and inconsistent yields, typically between 30-50%. d-nb.info

An improved approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. Research has shown that DABCO effectively catalyzes the cyanation of the related compound, 2-chloro-6-nitrobenzothiazole. d-nb.info In a key study, treating 2-chloro-6-nitrobenzothiazole with just 1.05 equivalents of sodium cyanide (NaCN) and 15 mol% of DABCO in a DMSO/water mixture at room temperature led to complete conversion to 2-cyano-6-nitrobenzothiazole with a 90% isolated yield. d-nb.info The presence of DABCO was found to be essential for the reaction to proceed under these mild conditions. d-nb.info

However, this catalytic system is sensitive to the electronic properties of the benzothiazole substrate. When the more electron-rich this compound was subjected to the same DABCO-catalyzed cyanation conditions, no reaction occurred, and only the starting material was recovered, even when the mixture was heated to 100 °C. d-nb.info This suggests that for the cyanation to proceed efficiently under these mild, catalyzed conditions, the benzothiazole ring must be substituted with electron-withdrawing groups. d-nb.info

Table 1: Solvent Effects on DABCO-Catalyzed Cyanation of 2-chloro-6-nitrobenzothiazole d-nb.info

| Entry | Solvent(s) | Conversion of Starting Material | Product Ratio (Cyano:Ethoxy:Ester) | Yield of 2-cyano-6-nitrobenzothiazole |

| 1 | DMSO/H₂O 1:1 | 100% | 100:0:0 | 90% |

| 2 | EtOH | 100% | 17:32:51 | Not Determined |

| 3 | MeCN/H₂O 10:1 | 100% | 100:0:0 | 75% |

Sonication-assisted Cyanation Techniques

The use of sonication to assist the cyanation of this compound is not extensively documented in the reviewed literature. However, sonication has been employed in related synthetic procedures. For instance, in the synthesis of 2-chloro-6-methoxybenzothiazole, ultrasonication was applied during the Sandmeyer reaction to improve the process. tandfonline.com This suggests a potential application for sonication in enhancing reaction rates or yields in related benzothiazole chemistry, although specific data on the sonication-assisted cyanation of this compound is not available. tandfonline.com

Ring System Modifications and Fused Derivatives

The 2-amino group and the reactive 2-chloro position of the benzothiazole core are ideal handles for constructing fused heterocyclic systems, leading to complex molecules with diverse properties.

Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

Derivatives of pyrimido[2,1-b]benzothiazole can be synthesized from 2-aminobenzothiazole (B30445) precursors through one-pot, three-component reactions. scirp.orgresearchgate.net A general and efficient method involves reacting a 2-aminobenzothiazole, a benzaldehyde (B42025) derivative, and an active methylene (B1212753) compound (such as a β-ketoester, β-diketone, or malonate derivative) under solvent-free conditions at elevated temperatures (e.g., 60°C). scirp.orgresearchgate.net This approach yields various substituted 4H-pyrimido[2,1-b]benzothiazoles in good yields (60-72%). researchgate.net

While these studies primarily use the parent 2-aminobenzothiazole, the methodology is applicable to substituted analogues like this compound. For example, 2-amino-6-chlorobenzothiazole can be condensed with 3-cyano-2-methylthio-4-oxo-4H-pyrimido[1,2-a]benzimidazole to form complex fused systems like 6-imino-7-oxo-benzimidazolo[2,3-b]pyrimido[5,6-e]pyrimido[2,3-b] scirp.orgCurrent time information in Bangalore, IN.benzothiazoles. ajrcps.com Another route involves the reaction of 2-aminobenzothiazoles with arylglyoxals and 1,3-dicarbonyl compounds like dimedone or barbituric acid in acetic acid to yield pyrimido[2,1-b] scirp.orgCurrent time information in Bangalore, IN.benzothiazoles and scirp.orgCurrent time information in Bangalore, IN.benzothiazolo[3,2-a]quinazolines. arkat-usa.org

Table 2: Examples of One-Pot Synthesis of Pyrimido[2,1-b]benzothiazoles researchgate.net

| Aldehyde (Ar) | Active Methylene Compound | Product | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | 2-Methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole | 72 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole | 65 |

| 4-Nitrobenzaldehyde | Acetylacetone | 3-Acetyl-2-methyl-4-(4-nitrophenyl)-4H-pyrimido[2,1-b]benzothiazole | 68 |

| Benzaldehyde | Diethyl malonate | 4-Phenyl-2-oxo-pyrimido[2,1-b]benzothiazole | 60 |

Formation of Thiazolidinone and Azetidinone Adducts

The primary amino group of this compound allows for the synthesis of various heterocyclic adducts, including thiazolidinones and azetidinones. The general synthetic strategy involves a two-step process.

Schiff Base Formation: 2-Amino-6-chlorobenzothiazole is first condensed with a substituted aromatic aldehyde. This reaction, often catalyzed by a small amount of glacial acetic acid, yields the corresponding 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine, also known as a Schiff base. asianpubs.org

Cyclization:

Thiazolidinones: The resulting Schiff base is then reacted with thioglycolic acid (mercaptoacetic acid) in a solvent like DMF, often with a catalyst such as ZnCl₂, to yield 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives. asianpubs.org

Azetidinones: To form azetidinone rings (β-lactams), the Schiff base is typically treated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in an inert solvent. sciensage.info

This modular approach allows for the creation of a library of compounds by varying the substituted aldehyde used in the initial step. asianpubs.orgnih.govnih.gov

Synthesis of Spiro Compounds

Spirocyclic compounds incorporating the 6-chlorobenzothiazole moiety can be synthesized through condensation reactions. One prominent method involves the reaction of Schiff bases derived from 2-amino-6-chlorobenzothiazole with N-ethylmaleimide. wisdomlib.orgamazonaws.com In this procedure, the Schiff base, formed from 2-amino-6-chlorobenzothiazole and a substituted aldehyde, is refluxed with N-ethylmaleimide in glacial acetic acid. amazonaws.com This reaction leads to the formation of complex spiro compounds such as 2'-(6-chlorobenzothiazol-2-yl)-1,5'-diethyl-3'-(substituted aryl)dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',5,6'(5'H,6a'H)-tetraones. wisdomlib.orgamazonaws.com

Another approach to spiro-benzothiazoles involves the condensation of 2-amino-thiophenol derivatives with isatin (B1672199) (1H-indole-2,3-dione) derivatives. For instance, 2-amino-4-chlorothiophenol reacts with various substituted isatins in refluxing ethanol to produce 5-chloro-3H-spiro[1,3-benzothiazole-2,3′-indol]-2′(1′H)-one derivatives. tandfonline.comtandfonline.com

Table 3: Physical Data for Synthesized Spiro Compounds (4a-e) amazonaws.com

| Compound | Substituent (Aryl) | Molecular Formula | Melting Point (°C) | Yield (%) |

| 4a | Phenyl | C₂₉H₂₆N₅O₄SCl | 230 | 72 |

| 4b | 4-Chlorophenyl | C₂₉H₂₅N₅O₄SCl₂ | 242 | 75 |

| 4c | 4-Nitrophenyl | C₂₉H₂₅N₆O₆SCl | 260 | 69 |

| 4d | 4-Methoxyphenyl | C₃₀H₂₈N₅O₅SCl | 215 | 65 |

| 4e | 3-Nitrophenyl | C₂₉H₂₅N₆O₆SCl | 252 | 62 |

Fluorinated Benzothiazolo[2,3-b]quinazoline-2H-ones Analogues via Microwave Irradiation

Microwave-assisted organic synthesis provides a rapid and efficient route to complex heterocyclic systems. Fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones can be synthesized via a one-pot, three-component domino reaction under microwave irradiation. researchgate.netnih.gov This acid-mediated reaction involves combining 2-amino-6-chlorobenzothiazole, a fluorinated aromatic aldehyde, and a cyclic diketone like dimedone. researchgate.netresearchgate.net

The use of microwave heating significantly accelerates the reaction compared to conventional heating methods, leading to higher yields and improved selectivity. researchgate.net This approach is part of a broader strategy for creating fused heterocyclic compounds and has been successfully applied to generate libraries of thiazolo[2,3-b]quinazolinone derivatives with potential applications in medicinal and materials chemistry. nih.govresearchgate.net

Reaction Mechanisms and Selectivity Studies

The reactivity of this compound is chiefly governed by two functional groups: the chloro group at the 2-position and the amino group at the 6-position. The electron-withdrawing nature of the chlorine atom facilitates nucleophilic attack at the C2 carbon, while the amino group provides a site for further functionalization, such as condensation reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the benzothiazole ring is a reactive leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, and alkoxides.

A prominent and extensively studied nucleophilic substitution is the cyanation reaction, which converts this compound into 6-amino-2-cyanobenzothiazole (ACBT), a key precursor for luciferin derivatives. frontiersin.orgd-nb.info This transformation typically requires heating in a polar aprotic solvent. frontiersin.org However, the reaction can be challenging; traditional methods using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) are often slow and result in low to moderate yields. d-nb.info

Research into optimizing this substitution has explored various conditions. One study detailed the reaction of this compound with KCN in dimethylacetamide (DMAA), where an increase in the molar ratio of KCN to the substrate from 2.5:1 to 3.4:1 was necessary to drive the reaction to completion after extended heating. frontiersin.orgnih.gov The influence of the electron-donating amino group on the reactivity of the C2 position is significant, as demonstrated when a DABCO-catalyzed cyanation, effective for other benzothiazoles, failed to proceed with this compound even at elevated temperatures. d-nb.info

Selectivity in these reactions is also a key area of study. For instance, reactions between 2-chlorobenzothiazoles and primary amines can be directed to yield either mono- or di-heteroarylation products by modifying reaction conditions, such as the presence or absence of a base. acs.org

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | KCN | DMSO | Heated, dilute | 6-Amino-2-cyanobenzothiazole | 30-50% | d-nb.info |

| This compound | KCN | DMAA | 110°C, 12-17h | 6-Amino-2-cyanobenzothiazole | 78% | frontiersin.org |

| This compound | KCN, KI | DMSO | 160°C, 10h | 6-Amino-2-cyanobenzothiazole | Low (15-20%) | frontiersin.org |

| This compound | Primary Amines | Toluene | Base-free or NaH | Mono- or Di-arylated amines | Switchable Selectivity | acs.org |

Condensation Reactions

The amino group at the 6-position serves as a handle for derivatization through condensation reactions, most notably with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in building more complex molecular architectures based on the 6-aminobenzothiazole (B108611) scaffold.

A representative synthetic route involves a multi-step process where this compound is first transformed and then subjected to condensation. saspublishers.com For example, it can be reacted with ethyl chloroacetate, and the resulting ester is converted to a hydrazide using hydrazine (B178648) hydrate (B1144303). This acetohydrazide derivative is then condensed with various aromatic aldehydes in refluxing ethanol, often with a catalytic amount of acetic acid, to yield the corresponding arylidene acetohydrazides (Schiff bases). saspublishers.com

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Ethyl chloroacetate, K₂CO₃ | Dry acetone, reflux | Ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetate | saspublishers.com |

| 2 | Ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetate | Hydrazine hydrate (99%) | Absolute ethanol, reflux | 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide | saspublishers.com |

| 3 | 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide | Aromatic aldehydes, Acetic acid (cat.) | Ethanol, reflux | Arylidene acetohydrazide derivatives (Schiff bases) | saspublishers.com |

Redox Reactions in Synthetic Pathways

Redox reactions are integral to the primary synthesis of this compound itself. The most common synthetic pathway begins with a more accessible precursor, 2-chlorobenzothiazole, and introduces the amino group via a nitro intermediate. nih.gov

The synthesis involves two key steps:

Nitration: 2-Chlorobenzothiazole is nitrated using a mixture of potassium nitrate and concentrated sulfuric acid, typically at low temperatures (below 15°C), to produce 2-chloro-6-nitrobenzothiazole. frontiersin.orgnih.govfrontiersin.org

| Reaction | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nitration | 2-Chlorobenzothiazole | KNO₃, H₂SO₄ | <15°C | 2-Chloro-6-nitrobenzothiazole | nih.govfrontiersin.org |

| Reduction | 2-Chloro-6-nitrobenzothiazole | Fe powder, NH₄Cl | Ethyl acetate/water, reflux | This compound | frontiersin.org |

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic principles, efforts have been made to develop more environmentally benign and efficient methods for the synthesis of this compound and its derivatives.

Solvent-Sparing Methods (e.g., Soxhlet Extraction)

A notable green chemistry approach has been applied to the reduction of 2-chloro-6-nitrobenzothiazole. The use of a Soxhlet apparatus for this reaction is an effective solvent-sparing technique. frontiersin.orgfrontiersin.org In this setup, the solid nitro-compound is placed in a porous thimble, while the reducing agents (iron powder and ammonium chloride) are in the reaction flask with a solvent mixture like ethyl acetate and water. frontiersin.org

The solvent is heated to reflux, and its vapor travels to a condenser, where it drips into the thimble, dissolving the starting material. Once the solvent level in the thimble reaches a certain point, it siphons back into the reaction flask, carrying the dissolved nitro-compound into contact with the reducing agents. This continuous cycle ensures efficient extraction and reaction while recycling the solvent, minimizing the total volume required. frontiersin.orgslideshare.net This method is considered environmentally friendly and also simplifies the product workup, as the iron waste is non-hazardous and can be easily removed by filtration or decantation. frontiersin.org

Economical and Scalable Synthesis Strategies

The development of economical and scalable routes is crucial for the practical application of this compound. The synthesis often commences with inexpensive and commercially available 2-chlorobenzothiazole. nih.gov

The reduction of 2-chloro-6-nitrobenzothiazole using iron powder and ammonium chloride is a cost-effective and scalable method. frontiersin.org The reagents are cheap, and the reaction workup is straightforward. For instance, the ability to simply decant the product solution from the solid iron waste and the potential to recycle the iron powder contribute to the economic viability of the process on a larger scale. frontiersin.org

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of 6-Amino-2-chlorobenzothiazole, providing insights into its atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides definitive proof of the molecular framework of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals for the protons of the benzothiazole (B30560) ring system and the amino substituent. A study published in Frontiers in Chemistry reported the following chemical shifts for the compound: a doublet at δ 7.42 (J = 8.4 Hz), a doublet at δ 7.04 (J = 2.4 Hz), a doublet of doublets at δ 6.78 (J1 = 1.8 Hz, J2 = 8.4 Hz), and a broad singlet for the amino protons at δ 5.53. frontiersin.org The coupling constants are characteristic of the ortho- and meta-relationships between the aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of each carbon atom in the molecule. Research has reported the following signals in [D6]DMSO: δ 148.24, 145.51, 142.00, 137.86, 123.13, 115.51, and 104.18. frontiersin.org These shifts correspond to the carbon atoms of the fused ring system, including those substituted with the chloro and amino groups.

Interactive Table: NMR Data for this compound in DMSO-d6 frontiersin.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.42 | d, J = 8.4 | Aromatic CH |

| ¹H | 7.04 | d, J = 2.4 | Aromatic CH |

| ¹H | 6.78 | dd, J₁ = 1.8, J₂ = 8.4 | Aromatic CH |

| ¹H | 5.53 | bs | -NH₂ |

| ¹³C | 148.24 | - | Aromatic C |

| ¹³C | 145.51 | - | Aromatic C |

| ¹³C | 142.00 | - | Aromatic C |

| ¹³C | 137.86 | - | Aromatic C |

| ¹³C | 123.13 | - | Aromatic C |

| ¹³C | 115.51 | - | Aromatic C |

| ¹³C | 104.18 | - | Aromatic C |

Infrared (IR) Spectroscopy

Interactive Table: Key IR Absorption Bands for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Reference | Source(s) |

| N-H Asymmetric Stretch | ~3470 | 2-Amino-6-fluorobenzothiazole (B1267395) | researchgate.net |

| N-H Symmetric Stretch | ~3381 | 2-Amino-6-fluorobenzothiazole | researchgate.net |

| C-Cl Stretch | ~810 | 2-Amino acetic acid-6-chloro benzothiazole | uodiyala.edu.iqresearchgate.net |

| C-S Stretch | ~775 | 2-Amino acetic acid-6-chloro benzothiazole | uodiyala.edu.iqresearchgate.net |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization mass spectrometry (ESI-MS) has identified the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 185.0. frontiersin.org High-resolution mass spectrometry (HRMS) on related derivatives confirms the expected isotopic pattern for chlorine-containing compounds, where two major peaks appear for the molecular ion, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1. nih.gov This technique is crucial for verifying the presence of the chlorine atom and confirming the molecular formula.

Interactive Table: Mass Spectrometry Data for this compound

| Technique | Ion Mode | m/z | Assignment | Source(s) |

| ESI-MS | Positive | 185.0 | [M+H]⁺ | frontiersin.org |

| HRMS | - | - | Isotopic pattern for Cl confirmed in derivatives | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. While data for the parent compound is sparse, studies on a closely related derivative, 2-amino acetic acid-6-chloro benzothiazole, show two primary absorption bands at 256 nm and 273 nm. uodiyala.edu.iqresearchgate.net These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated benzothiazole ring system.

Interactive Table: UV-Vis Absorption Data for a this compound Derivative

| λmax (nm) | Transition Type | Compound | Source(s) |

| 256 | π → π | 2-Amino acetic acid-6-chloro benzothiazole | uodiyala.edu.iqresearchgate.net |

| 273 | n → π | 2-Amino acetic acid-6-chloro benzothiazole | uodiyala.edu.iqresearchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational data to IR spectroscopy. There is limited specific data for this compound itself. However, research on the analogous compound 2-amino-6-fluorobenzothiazole using FT-Raman spectroscopy has identified the NH₂ asymmetric and symmetric stretching vibrations at 3477 cm⁻¹ and 3383 cm⁻¹, respectively. researchgate.net This suggests similar vibrational modes would be present for the chloro-substituted compound. The SpectraBase online database indicates the existence of two Raman spectra for the compound, though the data is not publicly displayed. spectrabase.com

Crystallographic Studies

The precise three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The crystal structure of this compound has been resolved as part of a complex with the bromodomain of bromodomain adjacent to zinc finger domain protein 2B (BAZ2B), and the data is available in the RCSB Protein Data Bank (PDB ID: 5CU8). rcsb.org This study provides definitive experimental evidence for the compound's molecular geometry and intermolecular interactions in a crystalline environment. The crystal system was determined to be orthorhombic with a C 2 2 2₁ space group.

Interactive Table: Crystallographic Data for this compound rcsb.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | C 2 2 2₁ |

| Unit Cell Length a (Å) | 82.36 |

| Unit Cell Length b (Å) | 96.65 |

| Unit Cell Length c (Å) | 57.92 |

| Unit Cell Angle α (°) | 90 |

| Unit Cell Angle β (°) | 90 |

| Unit Cell Angle γ (°) | 90 |

| PDB ID | 5CU8 |

Single-Crystal X-ray Diffraction (when applicable to derivatives)

For instance, the structures of several metal complexes and organic derivatives of 2-aminobenzothiazoles have been elucidated using this technique. grafiati.comtandfonline.com In a study on a series of 1,3-benzothiazole derivatives, which included a 6-chloro substituted compound, single-crystal X-ray diffraction analysis was instrumental in describing hypervalent contacts, hydrogen bonds, and van der Waals interactions that dictate the supramolecular architecture. rsc.org Another investigation reported the single-crystal X-ray structures of copper(II) and gold(III) complexes formed from the cyclization of thioureas to substituted 2-aminobenzothiazoles. grafiati.com Similarly, the structures of Fe(III), Co(II), and Ni(II) complexes of a proton transfer salt derived from 2-amino-6-sulfamoylbenzothiazole were determined, revealing distorted octahedral geometries. tandfonline.com The solid-phase synthesis of a 5-substituted-2-amino-benzothiazole derivative was also confirmed by single-crystal X-ray analysis. nih.gov

These studies highlight the power of X-ray diffraction in confirming the connectivity of atoms, identifying tautomeric forms, and understanding the non-covalent interactions that govern crystal packing. rsc.orgresearchgate.net Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and the rational design of new materials.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to complement experimental findings and predict the properties of molecules like this compound. These theoretical investigations offer insights into molecular structure, reactivity, and electronic properties that can be difficult to obtain through experimental means alone.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of electronic structure and molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net DFT studies on benzothiazole derivatives, including those with chloro and amino substitutions, have been used to optimize molecular geometries, calculate frontier molecular orbitals (HOMO and LUMO), and map molecular electrostatic potential (MEP) surfaces. researchgate.nettandfonline.comacs.org

For example, DFT calculations at the B3LYP/6-31G(d) level of theory for 5-amino-2-chlorobenzothiazole (B1590122) revealed a planar benzothiazole ring with specific bond lengths for C–Cl, C–N (amine), and C=S. The HOMO was found to be localized on the thiazole (B1198619) sulfur and amino group, indicating sites for nucleophilic reactivity, while the LUMO was centered on the chlorine-substituted carbon, suggesting electrophilic attack sites. In another study, DFT calculations were used to predict the chemical activity of 2-amino-4-chlorobenzothiazole (B128024) as a corrosion inhibitor. electrochemsci.org The optimized molecular structure and frontier molecular orbitals were obtained using the Dmol3 module with the BLYP functional and DNP basis set. electrochemsci.org

DFT has also been employed to study the vibrational spectra of benzothiazole derivatives, with calculated frequencies often showing good agreement with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net

Ab initio methods, which are based on first principles without the use of empirical parameters, are also applied to study benzothiazole systems. These methods, while often more computationally intensive than DFT, can provide highly accurate results. Ab initio calculations have been performed on compounds like 2-amino-6-fluorobenzothiazole to determine structural parameters, energies, and harmonic vibrational frequencies using various basis sets such as 6-31G(d,p), 6-311++G(d,p), and cc-pVDZ. researchgate.net

Semi-empirical methods offer a computationally less expensive alternative to DFT and ab initio methods, making them suitable for larger molecular systems. Methods like PM3 and ZINDO/1 have been used to evaluate the heat of formation (ΔH˚f), binding energy (ΔEb), and dipole moment of metal complexes derived from 2-amino acetic acid-6-chloro benzothiazole. researchgate.netuodiyala.edu.iqrdd.edu.iq The PM3 method has also been utilized to calculate the geometry optimization, dipole moment, total energy, and vibrational spectra of ligands and their complexes. pharmascholars.com The ZINDO/S method has been specifically applied to calculate and compare the electronic transitions of these ligands with experimental UV-Visible spectra, often finding close agreement. researchgate.netpharmascholars.com

Molecular Modeling Studies

Molecular modeling encompasses a broader range of computational techniques, including molecular docking and molecular dynamics, to simulate the behavior of molecules and their interactions with other systems.

Molecular modeling studies have been crucial in exploring the potential of this compound derivatives as therapeutic agents. For instance, molecular docking has been used to simulate the interaction of these compounds with biological targets, such as the ATP-binding pocket of enzymes like EGFR tyrosine kinase. researchgate.netresearchgate.net These studies help to predict the binding affinity and orientation of the inhibitor within the active site, providing a rationale for observed biological activity and guiding the design of more potent inhibitors. researchgate.netrsc.org In one study, molecular docking of a particularly active anti-tubercular compound derived from a benzothiazole showed a good binding affinity towards the DprE1 enzyme of M. tuberculosis. rsc.org

The following table summarizes some of the theoretical data obtained for related benzothiazole compounds:

| Computational Method | Parameter | Compound | Calculated Value | Reference |

| DFT (B3LYP/6-31G(d)) | C–Cl Bond Length | 5-Amino-2-chlorobenzothiazole | 1.732 Å | |

| DFT (B3LYP/6-31G(d)) | C–N (amine) Bond Length | 5-Amino-2-chlorobenzothiazole | 1.365 Å | |

| DFT (B3LYP/6-31G(d)) | HOMO Energy | 5-Amino-2-chlorobenzothiazole | -6.32 eV | |

| DFT (B3LYP/6-31G(d)) | LUMO Energy | 5-Amino-2-chlorobenzothiazole | -1.89 eV | |

| DFT (B3LYP/6-31G(d)) | Band Gap | 5-Amino-2-chlorobenzothiazole | 4.43 eV | |

| Semi-empirical (PM3) | Heat of Formation (ΔH˚f) | [Co(L)(L')]Cl2 | 163.76 kcal/mol | rdd.edu.iq |

| Semi-empirical (PM3) | Binding Energy (ΔEb) | [Co(L)(L')]Cl2 | -3024.1 kcal/mol | rdd.edu.iq |

| Semi-empirical (PM3) | Dipole Moment (µ) | [Co(L)(L')]Cl2 | 10.46 Debye | rdd.edu.iq |

L = 2-amino acetic acid-6-chloro benzothiazole, L' = 2,2`-bipyridyl

Prediction of Electronic Properties (e.g., HOMO-LUMO energies, electrostatic potential)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of this compound and its derivatives. These theoretical calculations provide insights into the molecule's reactivity, stability, and potential interaction sites.

Key electronic properties investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. scirp.org A smaller energy gap implies a more reactive molecule. scirp.org

In studies of benzothiazole derivatives, these frontier molecular orbitals (FMOs) are analyzed to understand their structure-activity relationships. nih.gov For instance, in a study of a Schiff base derived from 2-amino-6-chlorobenzothiazole (B160215), the HOMO and LUMO energies were calculated using the DFT method at the B3LYP/6-311G(d,p) basis set. nih.gov The FMO theory suggests that the energy levels of HOMO and LUMO are significant factors influencing the bioactivities of small molecules. nih.gov For related 2-amino-5-chlorobenzothiazole (B1265905) derivatives, DFT calculations at the B3LYP/6-31G(d) level showed the HOMO to be localized on the thiazole sulfur and amino group, indicating sites for nucleophilic reactivity, while the LUMO was centered on the chlorine-substituted carbon, suggesting sites for electrophilic attack.

Theoretical calculations for a ligand derived from 2-amino acetic acid and 6-chloro benzothiazole also involved determining HOMO-LUMO energies to identify reactive sites. researchgate.netuodiyala.edu.iq Similarly, studies on other substituted benzothiazoles have shown that the introduction of electron-donating or electron-withdrawing groups can tune the FMO energy values, thereby altering the energy gap and influencing optoelectronic properties. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another significant descriptor derived from computational studies. researchgate.net The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding interactions. researchgate.net For benzothiazole derivatives, MEP analysis helps in understanding how one molecule "recognizes" another, which is fundamental in drug-receptor and enzyme-substrate interactions. researchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 5-Amino-2-chlorobenzothiazole | B3LYP/6-31G(d) | -6.32 | -1.89 | 4.43 | |

| 2-OH_Benzothiazole | B3LYP/6-31+G(d,p) | - | - | 0.2058 | scirp.org |

| 2-SCH3_Benzothiazole | B3LYP/6-31+G(d,p) | - | - | 0.1841 | scirp.org |

Conformational Analysis

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations. For this compound, this analysis is crucial for understanding its interaction with biological targets. The conformation of benzothiazole derivatives is often determined experimentally by single-crystal X-ray diffraction or computationally through geometry optimization calculations. bohrium.com

Studies on analogous benzothiazole derivatives reveal that the fused ring system is generally planar. The conformation of a Schiff base derived from 6-methoxy-2-(4-octyloxy-2-hydroxy-benzylideneamino)benzothiazole was determined by single-crystal X-ray analysis, confirming the stability of the (E)-isomer and revealing that the bond length of C=N within the benzothiazole ring is very close to that of the exocyclic C=N linkage. bohrium.com

Table 2: Selected Predicted Bond Lengths for a Related Benzothiazole Isomer

| Compound | Bond | Bond Length (Å) | Method | Reference |

|---|---|---|---|---|

| 5-Amino-2-chlorobenzothiazole | C–Cl | 1.732 | B3LYP/6-31G(d) | |

| 5-Amino-2-chlorobenzothiazole | C–N (amine) | 1.365 | B3LYP/6-31G(d) | |

| 5-Amino-2-chlorobenzothiazole | C=S | 1.670 | B3LYP/6-31G(d) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kemdikbud.go.id This method is instrumental in drug design for optimizing lead compounds and predicting the activity of novel molecules. sciengine.com

Several QSAR studies have been performed on benzothiazole derivatives to understand the structural requirements for various biological activities, including antimalarial, anticancer, and anti-inflammatory effects. kemdikbud.go.idsciengine.comejbps.com In these studies, the biological activity (often expressed as IC50) is correlated with physicochemical and structural descriptors calculated from the molecular structure. kemdikbud.go.id

For example, a QSAR analysis of 13 benzothiazole derivatives as antimalarial compounds used electronic descriptors like atomic net charges, dipole moment, E(HOMO), E(LUMO), and polarizability. kemdikbud.go.id The resulting model, developed using multiple linear regression, showed a high correlation (r = 0.994) and demonstrated that both HOMO and LUMO energies were significant parameters influencing the antimalarial activity. kemdikbud.go.id Another QSAR study on benzothiazole derivatives as anticancer agents found that steric parameters, the net charge of the substituent's first atom, and the hydrophobicity of the molecule were key factors for cytotoxicity. sciengine.com

QSAR models for benzothiazoles have been developed for various other targets as well. A study on p56lck inhibitors utilized subdivided surface area, water-accessible surface area, and partial charge as major contributing descriptors to build a predictive model. benthamdirect.com Similarly, 2D and 3D-QSAR models for anti-inflammatory and analgesic benzothiazole derivatives have been developed, highlighting the dominant role of electrostatic effects and properties like the XlogP in determining binding affinities. ejbps.com

These studies collectively show that the biological activity of the benzothiazole scaffold, including derivatives of this compound, can be effectively modeled and predicted by considering a combination of electronic, steric, and hydrophobic properties.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational changes and interactions of a ligand, such as this compound, with its biological target (e.g., a protein or DNA) or its behavior in a solvent.

While specific MD simulation studies focusing solely on this compound were not found in the search results, research on closely related compounds demonstrates the application of this technique. For instance, MD simulations were conducted to explore the interaction between 2-amino-4-chlorobenzothiazole, an isomer, and an Fe (110) surface to understand its corrosion inhibition properties. electrochemsci.org These simulations, performed in a simulation box with periodic boundary conditions, helped determine the final adsorption configuration and interaction energy. electrochemsci.org

In the context of biological systems, MD simulations are often paired with molecular docking to refine the predicted binding poses of a ligand and to assess the stability of the ligand-receptor complex. Studies on palladium(II) complexes, including one with 2-amino-6-chlorobenzothiazole as a ligand, have investigated interactions with calf-thymus DNA (CT-DNA). bohrium.combohrium.com Although these studies may not detail full MD simulations of the complex, they lay the groundwork for such investigations to explore the dynamics of DNA binding at an atomic level. bohrium.com The use of MD simulations is a logical next step in research to validate docking results and understand the dynamic stability of benzothiazole derivatives in biological environments.

Biological Activities and Mechanistic Studies

Antimicrobial Activity

Derivatives synthesized from the 6-Amino-2-chlorobenzothiazole nucleus have shown considerable activity against a wide range of pathogenic microbes. These synthetic compounds have been evaluated for both their antibacterial and antifungal potential, with many exhibiting moderate to good efficacy.

Numerous studies have confirmed the antibacterial properties of this compound derivatives against various bacterial pathogens. A series of novel hydrazine (B178648) carboxamide derivatives, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, demonstrated moderate to good inhibition against Staphylococcus aureus (Gram-positive) and several Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae at concentrations of 12.5-100 µg/mL. nih.gov Similarly, other synthesized compounds incorporating this benzothiazole (B30560) moiety have shown effectiveness against Klebsiella pneumoniae, Proteus vulgaris, and Bacillus subtilis. saspublishers.com

Further research into diarylurea analogues of triclocarban, which use 2-amino-6-chlorobenzothiazole (B160215) as a starting material, identified compounds with high antimicrobial activity. nih.gov Notably, certain derivatives displayed greater activity against Staphylococcus aureus than the commercial antiseptic triclocarban. nih.gov

Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Triazolo-thiadiazole and 1,3,4-Oxadiazole (B1194373) Derivatives | Staphylococcus aureus | Moderate to good inhibition (MIC: 12.5-100 µg/mL) | nih.gov |

| Triazolo-thiadiazole and 1,3,4-Oxadiazole Derivatives | Escherichia coli | Moderate to good inhibition (MIC: 12.5-100 µg/mL) | nih.gov |

| Triazolo-thiadiazole and 1,3,4-Oxadiazole Derivatives | Pseudomonas aeruginosa | Moderate to good inhibition (MIC: 12.5-100 µg/mL) | nih.gov |

| Triazolo-thiadiazole and 1,3,4-Oxadiazole Derivatives | Klebsiella pneumoniae | Moderate to good inhibition (MIC: 12.5-100 µg/mL) | nih.gov |

| Various Novel Derivatives | Bacillus subtilis | Moderate to good activity | saspublishers.com |

| Various Novel Derivatives | Proteus vulgaris | Moderate to good activity | saspublishers.com |

The antifungal potential of this compound derivatives has been evaluated against several fungal species. Studies on hydrazine carboxamide derivatives showed that triazolo-thiadiazole compounds were particularly active against fungi, including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.gov Other research confirmed that while some derivatives exhibited weak action against Candida albicans, others showed antifungal activity equal to standard drugs against Aspergillus flavus. saspublishers.com Additionally, newly synthesized derivatives have been tested against Candida glabrata and Aspergillus niger, with some compounds demonstrating good, measurable activity when compared to the standard drug fluconazole. researchgate.net

Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Triazolo-thiadiazole Derivatives | Candida albicans | Moderate to good inhibition | nih.gov |

| Various Novel Derivatives | Candida albicans | Weak activity reported in one study | saspublishers.com |

| Triazolo-thiadiazole Derivatives | Aspergillus niger | Moderate to good inhibition | nih.gov |

| Thiazolidinone and other derivatives | Aspergillus niger | Good measurable activity | researchgate.net |

| Triazolo-thiadiazole Derivatives | Aspergillus flavus | Moderate to good inhibition | nih.gov |

| Various Novel Derivatives | Aspergillus flavus | Activity equal to standard drugs | saspublishers.com |

| Thiazolidinone and other derivatives | Candida glabrata | Good measurable activity | researchgate.net |

The precise mechanisms through which derivatives of this compound exert their antimicrobial effects are the subject of ongoing research. For the broader class of benzothiazole compounds, several potential protein targets have been identified. These include enzymes essential for microbial survival, such as peptide deformylase and dihydropteroate (B1496061) synthase. nih.gov However, specific mechanistic studies for derivatives of this compound are not yet fully elucidated, and this remains an active area of investigation.

Anticancer/Antitumor Activity

The this compound framework is a key component in the synthesis of compounds with significant anticancer properties. These derivatives have been shown to inhibit the growth of various cancer cell lines and target specific biochemical pathways involved in tumor progression.

Derivatives of this compound have demonstrated potent cytotoxic effects across a range of human cancer cell lines. One study highlighted an amidine derivative that exhibited an IC₅₀ of approximately 10 µM in colorectal cancer cells. More potent activity was observed in a dichlorophenyl-containing chlorobenzothiazole derivative, which showed efficacy against nine different cancer cell lines, with a remarkable GI₅₀ value of 71.8 nM against the non-small cell lung cancer (HOP-92) cell line. nih.govtandfonline.com

Another synthesized compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was found to significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549, H1299). nih.gov Furthermore, a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were synthesized and evaluated, with one compound showing significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. mdpi.com

Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line | Activity Measurement | Reference |

|---|---|---|---|

| Amidine Derivative | Colorectal Cancer | IC₅₀ ≈ 10 µM | |

| Dichlorophenyl-containing Chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | GI₅₀ = 71.8 nM | nih.govtandfonline.com |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Epidermoid Carcinoma (A431) | Significant inhibition of proliferation | nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Non-small cell lung cancer (A549, H1299) | Significant inhibition of proliferation | nih.gov |

| 3-amino-6-chloro-7-(azol-5-yl)-1,1-dioxo-1,4,2-benzodithiazine | Ovarian Cancer (OVCAR-3) | 10% cancer cell death | mdpi.com |

| 3-amino-6-chloro-7-(azol-5-yl)-1,1-dioxo-1,4,2-benzodithiazine | Breast Cancer (MDA-MB-468) | 47% cancer cell death | mdpi.com |

A key mechanism behind the antitumor activity of certain this compound derivatives is the inhibition of critical signaling pathways. Research has focused on designing these compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a major target in cancer therapy. nih.govreactionbiology.com One study involving new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives found that the lead compound achieved 70.58% inhibition of the EGFR-TK enzyme. nih.gov Molecular docking studies revealed that these compounds bind to the ATP-binding pocket of EGFR-TK, primarily through hydrophobic interactions with key amino acid residues such as Val-702, Leu-820, and Ala-719. nih.gov

In addition to direct enzyme inhibition, other derivatives have been shown to affect downstream signaling. Western blot analysis confirmed that the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine inhibits both the AKT and ERK signaling pathways in A431 and A549 cancer cells, which are crucial for cell survival and proliferation. nih.gov

Structure-Activity Relationships (SAR) for Anticancer Potency

The anticancer potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies have elucidated key structural features that modulate the cytotoxic activity of these compounds.

For the benzothiazole scaffold, substitutions at positions C2, C5, and C6 are critical for anticancer activity. The presence of a halogen, such as chlorine, at the C6 position, as seen in this compound, is a recurring feature in potent derivatives. SAR studies indicate that substitutions at the 5th and 6th positions can enhance the compound's potency. Specifically, the presence of a chloro group at the 5th position or functional groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) at the 6th position has been shown to increase anticancer activity rjptonline.org.

The substituent at the C2 position also plays a pivotal role. While 2-phenylbenzothiazoles are recognized as highly potent cytotoxic compounds, the 2-amino group of this compound serves as a versatile handle for synthetic modifications. For instance, the synthesis of N-benzyl derivatives of 6-chloro-2-aminobenzothiazole has been explored to develop new anticancer agents nih.gov. Furthermore, research on other benzothiazole derivatives has shown that the introduction of a pyrazole (B372694) moiety can significantly enhance antitumor activity nih.gov. One study reported that a dichlorophenyl-containing chlorobenzothiazole derivative exhibited potent anticancer activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM nih.gov. The high activity of this compound was attributed to the presence of three chlorine atoms, underscoring the importance of halogenation in enhancing the anticancer properties of the benzothiazole core nih.gov.

Table 1: Key SAR Findings for Anticancer Potency of Benzothiazole Derivatives

| Position | Substituent | Effect on Anticancer Potency |

|---|---|---|

| C5 | -Cl, -F | Increases potency rjptonline.org |

| C6 | -OH, -OCH3, -CH3 | Increases potency rjptonline.org |

| C2 | Phenyl group | High cytotoxic potency |

| General | Multiple Chlorine Atoms | Enhances activity nih.gov |

| General | Pyrazole Moiety | Significantly enhances activity nih.gov |

Molecular Docking Studies in Anticancer Research

Molecular docking simulations provide valuable insights into the potential mechanisms of action for anticancer compounds by predicting their binding interactions with specific biological targets. For derivatives of 2-aminobenzothiazole (B30445), these studies have been instrumental in identifying key protein targets involved in cancer progression.

Although direct molecular docking studies on this compound are not extensively reported, research on closely related analogs offers significant understanding. For example, molecular docking simulations were conducted on a palladium(II) complex of 2-amino-6-methylbenzothiazole (B160888) to investigate its interaction with proteins crucial for cancer metabolism and cell cycle regulation, such as Bcl-2, Ki-67, and CDK-4 kg.ac.rsresearchgate.net. These studies aim to elucidate the binding potential and inhibitory mechanism of the compound against these key cancer-related proteins kg.ac.rsresearchgate.net. The inhibition of proteins like Ki-67 is considered a promising approach in the development of new anticancer drugs researchgate.net.

The general class of benzothiazole derivatives has been the subject of various docking studies targeting other important cancer-related proteins. These include the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy dntb.gov.ua. Such computational approaches are crucial in the rational design of new, more potent benzothiazole-based anticancer agents by predicting how modifications to the core structure will affect binding affinity to specific therapeutic targets ijprajournal.com.

Anti-inflammatory Properties

Derivatives of 2-aminobenzothiazole have demonstrated notable anti-inflammatory activities, with some compounds exhibiting potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) nih.gov. The anti-inflammatory action of the benzothiazole nucleus is thought to occur through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, or by inhibiting Beta-2 receptors of bradykinin (B550075) researchgate.net.

The substitution pattern on the benzothiazole ring is a key determinant of its anti-inflammatory efficacy. Research has shown that the introduction of electron-withdrawing groups at positions 4, 5, or 6 of the 2-aminobenzothiazole structure can lead to an increase in anti-inflammatory activity researchgate.net. The presence of a chloro group at the 5-position or a methoxy group at the 4 or 6-position has been specifically correlated with enhanced anti-inflammatory effects researchgate.netsemanticscholar.org. This suggests that the 6-chloro substitution in this compound could contribute favorably to its potential anti-inflammatory profile.

Anthelmintic Activity

The benzothiazole scaffold is a recognized pharmacophore in the development of anthelmintic agents saspublishers.comijnrd.org. Various derivatives of this heterocyclic system have been synthesized and evaluated for their ability to combat parasitic worm infections.

Screening of novel benzothiazole derivatives has often been conducted using earthworms as a model organism to determine their vermicidal properties ijnrd.orgresearchgate.net. For instance, studies on new Schiff bases derived from 2-amino-6-fluoro-7-chlorobenzothiazole have shown promising anthelmintic activity researchgate.net. Similarly, research into 6-methoxybenzothiazole (B1296504) derivatives has also been pursued to develop new anthelmintic compounds nih.gov. These findings highlight the versatility of the 2-aminobenzothiazole core, including halogenated variants like this compound, as a foundational structure for the synthesis of new potential treatments for helminthiasis.

Antiviral Properties

The benzothiazole nucleus is a key structural component in a number of compounds exhibiting significant antiviral activity scilit.com. This includes efficacy against a range of viruses, demonstrating the broad-spectrum potential of this chemical class.

A comprehensive review of benzothiazoles as antiviral agents highlighted a 6-chlorobenzothiazole derivative that showed a promising inhibitory effect against the Human Immunodeficiency Virus (HIV) nih.gov. Structure-activity relationship studies have further emphasized the importance of substitutions at the C2, C5, and C6 positions for antiviral potency mdpi.com. Specifically, a methyl group at the 5th or 6th position has been shown to increase the antiviral capabilities of benzothiazole derivatives mdpi.com. Other studies have reported on the activity of benzothiazole compounds against viruses such as the vaccinia virus and the Western equine encephalomyelitis (WEE) virus semanticscholar.org. The collective evidence suggests that the this compound framework is a promising starting point for the development of novel antiviral therapeutics.

Other Reported Biological Activities

Neuroprotective Agents

The benzothiazole structure is present in compounds with neuroprotective properties. A notable example is Riluzole, a marketed drug containing the benzothiazole moiety, which is used for its neuroprotective effects rjptonline.org. This establishes the potential of the benzothiazole scaffold in the field of neuropharmacology. While direct studies on the neuroprotective effects of this compound are limited, research on related heterocyclic sulfonamides has shown promise in preclinical models of Parkinson's disease nih.gov. These related compounds have been shown to protect neuronal cells by enhancing cell viability, preventing mitochondrial dysfunction, and reducing intracellular oxidative stress nih.gov.

Antidiabetic Activity

While the broader class of 2-aminobenzothiazole derivatives has been a subject of interest in the development of new antidiabetic agents, specific studies on the direct antidiabetic activity of this compound are not extensively documented in publicly available research. However, the benzothiazole scaffold is recognized for its potential in creating compounds with hypoglycemic effects. koreascience.krucl.ac.uk

Research into derivatives of 2-aminobenzothiazole has shown promising results. For instance, various N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity, with several compounds demonstrating a significant lowering of plasma glucose levels. nih.govnih.gov The proposed mechanism for some of these derivatives involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov

Furthermore, other 2-aminobenzothiazole derivatives have been investigated as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the management of type 2 diabetes. nih.gov Agonism of PPARγ can improve insulin (B600854) sensitivity and glucose uptake in peripheral tissues. nih.gov Another potential mechanism for the antidiabetic effects of some 2-aminobenzothiazole derivatives is the inhibition of aldose reductase (ALR2), an enzyme implicated in the development of diabetic complications. nih.gov

| Mechanism of Action | Target Enzyme/Receptor | Potential Therapeutic Outcome |

|---|---|---|

| Enzyme Inhibition | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Reduction of glucocorticoid-mediated insulin resistance |

| Receptor Agonism | Peroxisome proliferator-activated receptor-gamma (PPARγ) | Improved insulin sensitivity and glucose metabolism |

| Enzyme Inhibition | Aldose Reductase (ALR2) | Prevention or mitigation of diabetic complications |

Bioluminescence Applications

This compound is a key precursor in the synthesis of aminoluciferin (B605428), a derivative of D-luciferin, which is the substrate for firefly luciferase. This has led to its significant application in the field of bioluminescence.

Precursor to D-Luciferin and Derivatives

This compound serves as a crucial starting material for the synthesis of 6-amino-D-luciferin (aminoluciferin) and its analogues. The synthesis typically involves the conversion of this compound to 2-cyano-6-aminobenzothiazole, which is then reacted with D-cysteine to form the aminoluciferin core structure. This synthetic route allows for the production of various D-luciferin derivatives with modified properties.

Applications in Bioluminescence Imaging (BLI)

Aminoluciferin and its derivatives, synthesized from this compound, are widely used in bioluminescence imaging (BLI), a non-invasive technique to visualize biological processes in living organisms. A key advantage of many aminoluciferin analogues is their ability to produce red-shifted light emission compared to the native D-luciferin. This longer wavelength light has better tissue penetration, making it ideal for deep-tissue imaging. For instance, certain aminoluciferin derivatives have been shown to extend the bioluminescence into the near-infrared (NIR) spectrum, significantly enhancing the sensitivity of in vivo imaging.

| Compound | Typical Emission Maximum | Advantage in BLI |

|---|---|---|

| D-luciferin | ~560 nm (yellow-green) | Standard substrate |

| Aminoluciferin Derivatives | >600 nm (red to near-infrared) | Improved tissue penetration for in vivo imaging |

Role in Cellular Luciferase Report Systems

Luciferase reporter gene assays are a cornerstone of molecular biology for studying gene expression and cellular events. In these systems, the luciferase gene is placed under the control of a specific promoter, and the resulting light output upon addition of a luciferin (B1168401) substrate is proportional to the promoter's activity. Aminoluciferins derived from this compound are valuable tools in these assays.

One innovative application is the development of "caged" luciferin probes. In this strategy, a specific chemical group is attached to the amino group of aminoluciferin, rendering it unable to react with luciferase. This "cage" can be designed to be cleaved by a specific enzyme of interest. Upon enzymatic cleavage, the active aminoluciferin is released, producing a bioluminescent signal that directly reports on the activity of the target enzyme.

Potential as Synergistic Agents (e.g., with nicotine (B1678760) resinate in smoking cessation therapies)